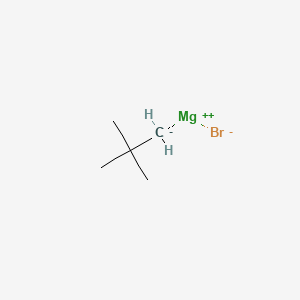

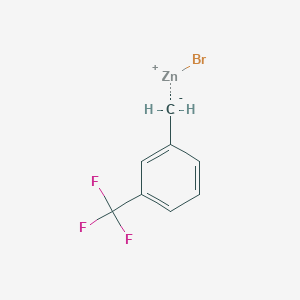

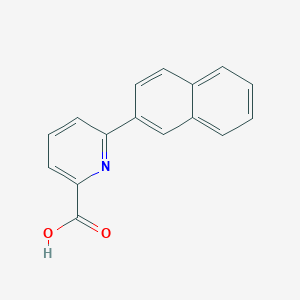

![molecular formula C7H4INO2 B6316952 5-Iodo-benzo[d]isoxazol-3-ol, 95% CAS No. 855996-68-8](/img/structure/B6316952.png)

5-Iodo-benzo[d]isoxazol-3-ol, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Iodo-benzo[d]isoxazol-3-ol belongs to the class of organic compounds known as benzisoxazolones . These are aromatic compounds containing a benzene ring fused to an isoxazolone moiety . It is also known as IBX and is a versatile and widely used oxidant in organic synthesis.

Synthesis Analysis

The synthesis of isoxazole derivatives, including 5-Iodo-benzo[d]isoxazol-3-ol, is often achieved through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Another synthetic method involves reacting hydroximinoyl chlorides and iodinated terminal alkynes .Molecular Structure Analysis

The molecular formula of 5-Iodo-benzo[d]isoxazol-3-ol is C7H5IN2O . Its molecular weight is 260.03 . The InChI code is 1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) and the InChI key is UTKXIZWSPRFZFM-UHFFFAOYSA-N .Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

5-Iodo-benzo[d]isoxazol-3-ol is a yellow solid . The storage temperature is 0-5 degrees Celsius .科学的研究の応用

Analgesic Applications

Isoxazole derivatives, including 5-Iodo-benzo[d]isoxazol-3-ol, have shown potential as analgesics . They can be used in the development of new drugs for pain management.

Anti-inflammatory Applications

These compounds have also demonstrated anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

Isoxazole derivatives have been studied for their anticancer properties . They could potentially be used in the development of new anticancer drugs.

Antimicrobial Applications

The antimicrobial activity of isoxazole derivatives makes them promising candidates for the development of new antimicrobial agents .

Antiviral Applications

Isoxazole derivatives have shown antiviral properties . They could be used in the development of new antiviral drugs.

Antidepressant Applications

These compounds have demonstrated potential as antidepressants . They could be used in the development of new treatments for depression.

作用機序

Target of Action

5-Iodo-benzo[d]isoxazol-3-ol is a derivative of the isoxazole class of compounds . Similar isoxazole derivatives have been found to inhibit the brd4 protein , which is associated with various diseases and has been an attractive target for the treatment of cancer and inflammation .

Mode of Action

It can be inferred from related studies that isoxazole derivatives interact with their targets via binding to the active sites . For instance, small-molecule BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold have shown high binding affinity to BRD4 .

Biochemical Pathways

Isoxazole derivatives have been known to play a significant role in various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . The substitution of various groups on the isoxazole ring imparts different activity .

Pharmacokinetics

It has been suggested that isoxazole derivatives can cross the blood-brain barrier (bbb), indicating good bioavailability .

Result of Action

It can be inferred from related studies that isoxazole derivatives have shown promising biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Action Environment

The synthesis of isoxazole derivatives has been known to employ eco-friendly synthetic strategies , suggesting that environmental factors may play a role in the synthesis and stability of these compounds.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is always imperative to develop new eco-friendly synthetic strategies . Future research could focus on developing alternate metal-free synthetic routes .

特性

IUPAC Name |

5-iodo-1,2-benzoxazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHISBMZOUCQZNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

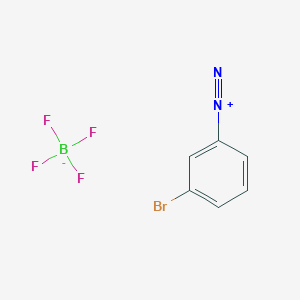

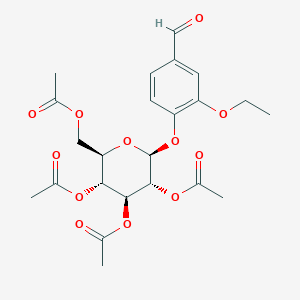

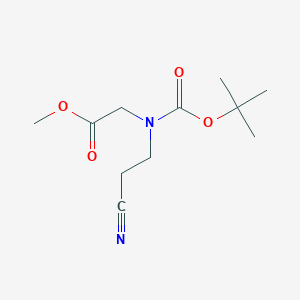

![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)

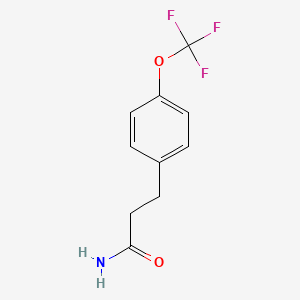

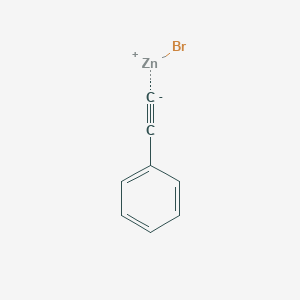

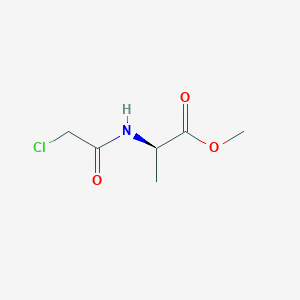

![1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride, 95%](/img/structure/B6316892.png)

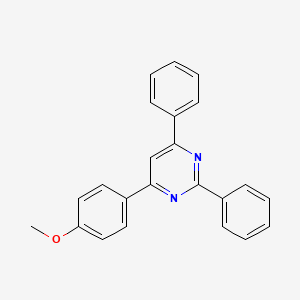

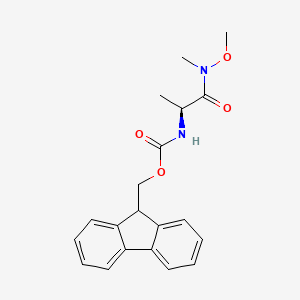

![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)